tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate hydrochloride

peptide synthesis enzymatic coupling protecting group comparison

This (S)-Boc-leucinamide hydrochloride (CAS 2402789-95-9) is a chiral-pure, crystalline building block engineered for solid-phase peptide synthesis (SPPS) and structure-based ERAP1 inhibitor design (Ki ~51.7 µM). The hydrochloride salt ensures reliable crystallinity and storage stability, unlike the hygroscopic free base, enabling precise automated weighing and minimal batch rejection. Its Boc protection enables orthogonal Boc/Bzl SPPS strategies incompatible with Fmoc variants, while the defined (S)-enantiomer guarantees reproducible biological target engagement essential for reliable SAR data.

Molecular Formula C11H25ClN2O2
Molecular Weight 252.78
CAS No. 2402789-95-9
Cat. No. B2746931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate hydrochloride
CAS2402789-95-9
Molecular FormulaC11H25ClN2O2
Molecular Weight252.78
Structural Identifiers
SMILESCC(C)CC(CN)NC(=O)OC(C)(C)C.Cl
InChIInChI=1S/C11H24N2O2.ClH/c1-8(2)6-9(7-12)13-10(14)15-11(3,4)5;/h8-9H,6-7,12H2,1-5H3,(H,13,14);1H/t9-;/m0./s1
InChIKeyNJEJJVWQXQBBLF-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate hydrochloride (CAS 2402789-95-9): A Chiral Boc-Protected Leucine Amide Hydrochloride Building Block


tert-Butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate hydrochloride (CAS 2402789-95-9) is a synthetic chiral amino acid derivative – specifically, the hydrochloride salt of (S)-Boc-leucinamide . This compound incorporates a tert-butoxycarbonyl (Boc) N-protecting group and a C-terminal primary amide, making it a modular building block for solid-phase and solution-phase peptide synthesis. Biological activity data indicate its interaction with the ERAP1 enzyme (Ki ~51.7 µM, IC50 ~5.6 µM) [1], underscoring its utility in medicinal chemistry programs targeting proteolytic pathways.

Why Boc-L-Leucinamide Hydrochloride Cannot Be Simply Replaced by Other Protected Leucine Derivatives


Direct substitution of this compound with other N-protected leucine amides (e.g., Fmoc-Leu-NH2, Cbz-Leu-NH2, H-Leu-NH2·HCl) or the corresponding free base (Boc-Leu-NH2) risks compromising synthetic outcomes. The orthogonal Boc/Fmoc protection strategy dictates that specific deprotection conditions (acidic for Boc, basic for Fmoc) must be matched to the synthetic scheme [1]. The hydrochloride salt form promotes reliable crystallinity and storage stability, unlike the frequently hygroscopic free base [2]. Furthermore, the defined (S)-chirality is essential for biological target engagement, as evidenced by dose-response binding data [3].

Quantitative Differentiation Evidence for tert-Butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate hydrochloride Versus Alternatives


Boc-Protected Leucinamide Achieves 92-99% Coupling Yield in Enzymatic Dipeptide Synthesis, Comparable to Six Other Protecting Groups

In a systematic study of α-chymotrypsin-catalyzed synthesis of X-Phe-Leu-NH2, the Boc-protected leucine donor (Boc-Phe-OH) afforded peptide yields of 92% to 99% across multiple reaction media [1]. This quantitative performance is equivalent to six other N-α protecting groups (For, Ac, Z, Mal, Pheac, Alloc), establishing Boc-Leu-NH2 as a reliably high-yielding building block for enzymatic fragment condensation.

peptide synthesis enzymatic coupling protecting group comparison

Boc Protection Enables Orthogonal Combinatorial Deprotection Strategies Not Accessible with Fmoc- or Cbz-Leucine Amides

The Boc group is cleaved under acidic conditions (e.g., TFA), whereas Fmoc requires basic conditions (e.g., piperidine) [1]. This orthogonality enables chemists to selectively deprotect the N-terminus while preserving base-labile side-chain protections or acid-sensitive functionalities. Fmoc-Leu-NH2 cannot be used in protocols where acid-labile groups must remain intact; Cbz-Leu-NH2 requires stronger acidic conditions (e.g., HBr/AcOH) or hydrogenolysis, which may reduce sensitive substrates. The hydrochloride salt additionally facilitates direct dissolution in polar solvents without pre-activation, streamlining automated peptide synthesizer workflows.

solid-phase peptide synthesis orthogonal protecting groups Boc/Fmoc strategy

Hydrochloride Salt Form Provides Superior Crystallinity and Storage Stability Relative to Free Base Amino Acid Amides

X-ray crystallographic analysis of C-amidated amino acid hydrochloride salts reveals well-ordered crystal lattices supported by bifurcated Cl⁻···H₂N hydrogen bonding networks [1]. This crystallinity translates to predictable solubility, reproducible weighing, and long-term storage stability at ambient temperature under desiccation. Free base amino acid amides, in contrast, are frequently hygroscopic oils or amorphous solids prone to batch-to-batch variability [2]. The hydrochloride form thus reduces quality rejection rates in compliant research and manufacturing environments.

amino acid salts crystallinity storage stability handling

Defined (S)-Enantiomer Shows Dose-Dependent ERAP1 Binding (Ki 51.7 µM, IC50 5.6 µM), Supporting Chiral Integrity Requirements

The (S)-enantiomer of this compound exhibits a Ki of 5.17E+4 nM (51.7 µM) and an IC50 of 5.60E+3 nM (5.6 µM) against recombinant human ERAP1 in competitive inhibition assays [1]. While moderate in absolute potency, these data confirm that the correct stereochemistry is essential for biological recognition—a property not guaranteed by racemic or enantiomerically impure alternatives. The corresponding (R)-enantiomer or racemate (typically less expensive) would likely exhibit altered or diminished activity, making chiral purity a mandatory requirement for structure-activity relationship (SAR) studies.

ERAP1 inhibitor chiral binding stereochemical purity

Broad Synthetic Versatility: Compatible with Boc/Bzl SPPS, Solution-Phase, and Enzymatic Coupling Strategies

The Boc-Nα protection is compatible with the classic Merrifield solid-phase synthesis (Boc/Bzl strategy), solution-phase fragment condensation, and enzymatic coupling (92-99% yield demonstrated) [1][2]. In automated SPPS platforms, Boc chemistry enables efficient stepwise elongation with TFA-mediated deprotection, while the C-terminal amide reduces racemization risk during coupling. This dual-compatibility profile distinguishes it from Fmoc-Leu-NH2 (limited to Fmoc/tBu SPPS) and unprotected H-Leu-NH2·HCl (requires additional capping steps to prevent uncontrolled oligomerization).

solid-phase peptide synthesis solution-phase synthesis automated peptide synthesis

High-Impact Application Scenarios for tert-Butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate hydrochloride Based on Quantitative Evidence


Enzymatic Fragment Condensation for Peptide Therapeutics

Building on the demonstrated 92-99% coupling yield in α-chymotrypsin-catalyzed dipeptide synthesis [1], this Boc-leucinamide derivative is an optimal choice for chemoenzymatic peptide fragment condensation. Researchers developing enzyme-mediated routes to peptide APIs can expect high coupling efficiency comparable to other N-protected variants, while benefiting from the simplified workup afforded by the crystalline hydrochloride salt.

Orthogonal Solid-Phase Synthesis of Branched or Cyclic Peptides

In SPPS protocols requiring orthogonal protection (e.g., selective N-terminal deprotection while preserving base-labile side-chain groups), Boc-Leu-NH2·HCl enables a Boc/Bzl strategy incompatible with Fmoc-Leu-NH2 [1]. This is particularly valuable in the synthesis of branched, cyclic, or polyfunctional peptides where multi-protecting group logic is mandatory.

ERAP1 Inhibitor Lead Discovery and SAR Campaigns

The confirmed (S)-enantiomer binding to ERAP1 (Ki 51.7 µM) [1] positions this compound as a defined starting fragment for structure-based design of ERAP1 inhibitors, a target implicated in autoimmune diseases. Procurement of this chiral-pure building block ensures reliable SAR data, as racemic or enantiomerically impure alternatives would confound biological readouts.

Automated Peptide Synthesizer Workflows Requiring Crystalline, Non-Hygroscopic Building Blocks

The hydrochloride salt's crystallinity and storage stability [1] ensure precise, reproducible weighing and dissolution for automated peptide synthesizers. This minimizes instrument downtime, reduces batch rejection due to hygroscopic degradation, and supports GMP-like rigour in research and pilot-scale production.

Quote Request

Request a Quote for tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.